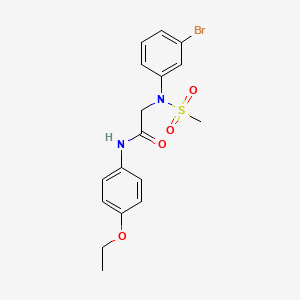![molecular formula C16H18N2OS2 B5883440 N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5883440.png)
N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea, also known as EMPTU, is a chemical compound that has been widely used in scientific research for its various properties. It is a thiourea derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways. N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to exhibit various biochemical and physiological effects, including cytotoxicity, antimicrobial activity, and antioxidant activity. Studies have shown that N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea exhibits cytotoxic activity against cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to exhibit antimicrobial activity against various bacterial strains by disrupting bacterial cell membranes and inhibiting bacterial growth. N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has also been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has several advantages for lab experiments, including its stability, solubility, and low toxicity. N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea is stable under various conditions and can be easily dissolved in organic solvents. Additionally, N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has low toxicity, which makes it safe for use in lab experiments. However, N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea also has some limitations, including its high cost and limited availability. N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea is a relatively expensive compound, which may limit its use in some research studies. Additionally, N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea is not widely available, which may limit its use in some labs.
Orientations Futures
There are several future directions for research on N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea, including its potential use as an anticancer agent, antimicrobial agent, and antioxidant agent. Further studies are needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea and its potential as a therapeutic agent. Additionally, studies are needed to optimize the synthesis of N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea to increase its yield and purity. Further research is also needed to explore the potential of N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea in other fields, such as materials science and environmental science. Overall, N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has great potential for use in various scientific research studies and has the potential to lead to the development of new drugs and therapies.
Méthodes De Synthèse
N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea can be synthesized using various methods, including the reaction of 4-ethoxyaniline with 2-(methylthio)benzoyl isothiocyanate or the reaction of 4-ethoxyaniline with 2-(methylthio)benzoyl chloride followed by the reaction with ammonium thiocyanate. The synthesis of N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been used in various scientific research studies, including its potential as an anticancer agent, antimicrobial agent, and antioxidant agent. Studies have shown that N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea exhibits cytotoxic activity against cancer cells and has the potential to be used in cancer therapy. Additionally, N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to exhibit antimicrobial activity against various bacterial strains and has the potential to be used in the development of new antibiotics. N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has also been shown to exhibit antioxidant activity, which could be useful in the development of new drugs for the treatment of oxidative stress-related diseases.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-methylsulfanylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS2/c1-3-19-13-10-8-12(9-11-13)17-16(20)18-14-6-4-5-7-15(14)21-2/h4-11H,3H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMGFBFMLUZKPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-[2-(methylsulfanyl)phenyl]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxyphenyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5883363.png)



![(2-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5883406.png)


![N-(2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5883416.png)





![3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B5883460.png)